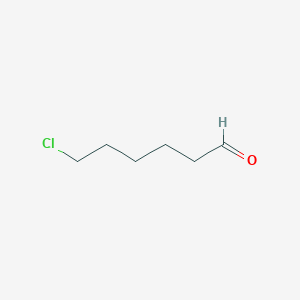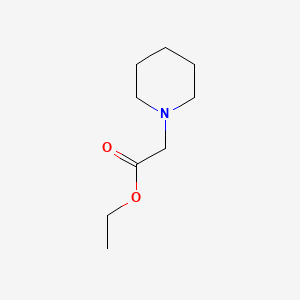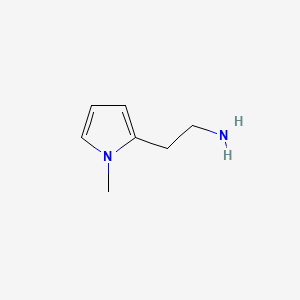
1,1,3-Triethoxypropane
Overview
Description
1,1,3-Triethoxypropane is an organic compound with the formula C9H20O3 . It is also known by other names such as β-Ethoxypropionaldehyde diethyl acetal, 3-Ethoxypropionaldehyde diethyl acetal, Propionaldehyde, 3-ethoxy-, diethyl acetal, Propane, 1,3,3-triethoxy-, and 1,3,3-Triethoxypropane .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms . The molecular weight of the compound is 176.2533 . The IUPAC Standard InChIKey is LGICWIVABSMSDK-UHFFFAOYSA-N .Scientific Research Applications
Solvent Applications and Toxicity Evaluation
1,2,3-Trimethoxypropane (closely related to 1,1,3-Triethoxypropane) has been prepared from glycerol and evaluated for its toxicity according to OECD guidelines, revealing low acute toxicity, no skin sensitization, mutagenicity, or ecotoxicity in aquatic environments. It has been used as a solvent for the reduction of organic functions, showcasing new processes for the reduction of nitriles to amines using environmentally benign methods (Sutter et al., 2013).
Physical Solvent for CO2 Absorption
1,2,3-Trimethoxypropane has been investigated as a "green" and nontoxic alternative to traditional solvents for CO2 absorption, highlighting its potential in environmentally friendly processes for removing CO2 and other acid gases (Flowers et al., 2017).
Contribution to Spirits' Character
3,3-Diethoxybutan-2-one and this compound have been identified as components in spirits distilled from grape wines, where they contribute to the spirits' character. These compounds are derived from diacetyl and acrolein, respectively, and their presence significantly influences the taste and aroma of the spirits (Williams & Strauss, 1975).
Polymerization and Materials Science
Research has also explored the synthesis of polymers and materials utilizing compounds like 1,2-epoxypropane, which shares reactivity similarities with this compound. These studies highlight the versatility of such compounds in creating materials with specific properties, including those with potential applications in electroluminescent devices (Sugimoto et al., 1994).
Enhanced Triboelectric Nanogenerators
Polydimethylsiloxane surfaces treated to enhance triboelectric charge demonstrate the potential of silicon-containing compounds (related to this compound's silicon analogs) in developing high-efficiency energy generation technologies (Yun et al., 2015).
Safety and Hazards
properties
IUPAC Name |
1,1,3-triethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3/c1-4-10-8-7-9(11-5-2)12-6-3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGICWIVABSMSDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228509 | |
| Record name | 1,1,3-Triethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7789-92-6 | |
| Record name | 1,1,3-Triethoxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3-Triethoxypropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethoxypropionaldehyde diethyl acetal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,3-Triethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethoxypropionaldehydediethylacetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,3-TRIETHOXYPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QW8J6VXAM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin of 1,1,3-triethoxypropane in distilled alcoholic beverages?
A1: this compound is formed through the acetalization of acrolein during the production and aging of distilled alcoholic beverages. [, , ] Acrolein itself is a byproduct of fermentation and can contribute to undesirable flavors. The formation of this compound can be influenced by factors like the type of distillation system used and the duration of aging. []
Q2: How does the presence of this compound affect the sensory characteristics of alcoholic beverages?
A2: In Calvados, this compound has been linked to an "acrolein" defect, suggesting that it can negatively impact the aroma and flavor profile. [] This association highlights the importance of understanding and controlling the formation of this compound during beverage production.
Q3: Beyond its presence in alcoholic beverages, are there any other known applications for this compound?
A3: Research indicates that this compound can be used as a stabilizing agent in biodiesel formulations containing palm oil methyl ester (PME). [] It helps to prevent the crystallization of saturated monoglycerides, which can cause issues with fuel storage and performance, particularly at lower temperatures. []
Q4: Does the type of container used for aging cider spirits impact the formation of this compound?
A4: Studies on cider spirits have shown that the type of container, whether stainless steel or glass, does not significantly influence the formation of this compound during maturation. [] This suggests that the reactions leading to its production are primarily driven by the chemical composition of the spirit itself, rather than interactions with the container material.
Q5: Are there specific analytical techniques used to detect and quantify this compound in complex mixtures like distilled spirits?
A5: Gas chromatography coupled with mass spectrometry (GC/MS) is a common and effective technique for identifying and quantifying this compound in distilled spirits. [, ] This method allows for the separation and identification of individual volatile compounds present in the complex mixture.
Q6: Does the concentration of this compound change during the aging of cider spirits?
A6: Yes, research indicates that the concentration of this compound increases during the maturation of cider spirits. [] This increase is likely due to ongoing acetalization reactions occurring during storage. This highlights that the chemical composition of distilled spirits continues to evolve over time, even in the absence of external factors like wood contact.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















